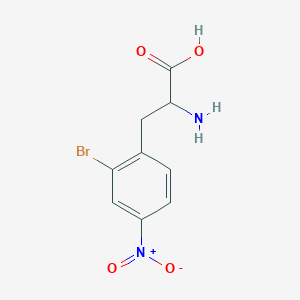

2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid

Description

Properties

Molecular Formula |

C9H9BrN2O4 |

|---|---|

Molecular Weight |

289.08 g/mol |

IUPAC Name |

2-amino-3-(2-bromo-4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H9BrN2O4/c10-7-4-6(12(15)16)2-1-5(7)3-8(11)9(13)14/h1-2,4,8H,3,11H2,(H,13,14) |

InChI Key |

GJXGAIFVYHHRCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitroaniline to obtain 2-bromo-4-nitroaniline. This intermediate is then subjected to a Strecker synthesis, which involves the reaction with potassium cyanide and ammonium chloride to form the corresponding amino nitrile. Hydrolysis of the nitrile group yields the desired amino acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.

Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Substitution: The amino group can be protected with various protecting groups to facilitate selective reactions at other sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or thiols can be employed under basic conditions.

Major Products:

Reduction of the nitro group: yields 2-Amino-3-(2-bromo-4-aminophenyl)propanoic acid.

Substitution of the bromine atom: can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.

Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine and nitro groups can interact with various molecular targets, altering their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The electron-withdrawing nitro group in 2-Amino-3-(4-nitrophenyl)propanoic acid reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance compared to bromo-substituted analogs .

- Biological Relevance: Fluorinated (e.g., 3-fluoro-4-hydroxy derivative) and hydroxylated analogs are often used as tyrosine mimics in drug design , whereas BMAA exhibits neurotoxicity linked to excitatory amino acid receptors .

Physical and Chemical Properties

Notes:

- The bromo and nitro groups increase molecular weight (~290–300 g/mol estimated) and lipophilicity compared to simpler derivatives.

Antimycobacterial Activity

- Thiazole-Containing Analogs: Derivatives like (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid exhibit potent activity against Mycobacterium tuberculosis (MIC: 1.5–3.0 µg/mL) with low cytotoxicity .

- Nitro-Substituted Analogs : The nitro group may enhance antimicrobial activity via redox interactions, though direct data on the target compound are lacking .

Neurotoxicity

- BMAA : Exhibits neurotoxic effects at high doses (>100 mg/kg in rats) due to blood-brain barrier permeability (2–5 × 10⁻⁵ mL/s/g), leading to ALS-like symptoms . Bromo/nitro analogs may have distinct neurotoxic profiles.

Biological Activity

2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid is an organic compound classified as an amino acid, with the molecular formula and a molecular weight of 289.08 g/mol. Its structure features a bromine atom and a nitro group attached to a phenyl ring, contributing to its unique chemical properties and potential biological activities. This compound has garnered attention for its potential roles in enzyme inhibition, receptor modulation, and various therapeutic applications.

The presence of bromine and nitro groups in this compound enhances its reactivity and biological activity. These functional groups can interact with various molecular targets, making the compound a valuable tool in medicinal chemistry research.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrN₂O₄ |

| Molecular Weight | 289.08 g/mol |

| Structural Features | Bromine and nitro groups |

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal activities. It has been shown to be effective against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans.

- Minimum Inhibitory Concentration (MIC) Values :

- E. coli: MIC = 0.0048 mg/mL

- Bacillus mycoides: MIC = 0.0048 mg/mL

- C. albicans: MIC = 0.0098 mg/mL

These findings suggest that the compound could be developed into a potential antibiotic or antifungal agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells.

- Cell Line Inhibition :

- Significant inhibition observed in several human cancer cell lines.

- Potential mechanism involves interaction with specific oncogenic pathways.

The mechanism of action for this compound involves its ability to mimic natural amino acids, allowing it to act as an enzyme inhibitor or receptor modulator. The unique electronic properties imparted by the bromine and nitro groups influence these interactions, potentially leading to modulation of biochemical pathways .

Case Studies

- Antibacterial Study : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against multiple strains, indicating its potential utility in developing new antibiotics.

- Anticancer Research : Another research project focused on the compound's efficacy against specific cancer cell lines, highlighting its role in inhibiting tumor growth through targeted molecular interactions.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound has low acute toxicity at doses up to 5000 mg/kg; however, chronic toxicity studies are still needed to fully understand its safety profile . Care should be taken due to potential skin and eye irritation upon handling.

Applications in Research

The compound serves as an important building block in the synthesis of more complex organic molecules and is being explored for various applications in medicinal chemistry, including:

- Development of new antibiotics.

- Creation of anticancer agents.

- Use as a probe molecule for studying enzymatic reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis typically involves bromination and nitration of phenylpropanoic acid precursors. For example, bromine substitution at the ortho position can be achieved using brominating agents (e.g., NBS) under controlled temperatures (0–25°C), followed by nitration with nitric acid/sulfuric acid mixtures. Substituent positions critically affect steric hindrance and electronic effects; ortho-substituted bromine may slow nitration due to steric constraints, while para-nitro groups enhance electrophilic reactivity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze H and C spectra to confirm aromatic proton environments and nitro/bromo substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHBrNO) with accurate mass measurements.

- HPLC with UV Detection : Assess purity (>95%) using reverse-phase columns (C18) and mobile phases like acetonitrile/water with 0.1% TFA .

Q. What are the key challenges in achieving high yields during synthesis, and how can they be mitigated?

- Methodological Answer : Common challenges include incomplete nitration and byproduct formation. Optimize reaction conditions by:

- Temperature Control : Maintain nitration below 50°C to prevent decomposition.

- Catalyst Use : Employ Lewis acids (e.g., FeCl) to enhance nitro group incorporation.

- Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure product .

Advanced Research Questions

Q. How do electronic effects of the nitro and bromo substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution at the para position. Bromine at the ortho position facilitates Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh) as a catalyst and KCO as a base in THF/water (3:1) at 80°C. Monitor reaction progress via TLC and characterize products via X-ray crystallography to confirm regioselectivity .

Q. What strategies are effective in resolving enantiomeric mixtures of this compound for chiral studies?

- Methodological Answer : Employ chiral HPLC with columns like Chiralpak IA/IB and isocratic elution (hexane/isopropanol). Alternatively, use enzymatic resolution with acylase I or lipases to selectively hydrolyze one enantiomer. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral shift reagents in H NMR .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (PDB IDs). Parameterize the compound with Gaussian09 at the B3LYP/6-31G* level to generate electrostatic potential surfaces. Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (K) .

Q. How do contradictory data on biological activity arise from structural analogs, and how can they be reconciled?

- Methodological Answer : Variations in substituent electronegativity (e.g., nitro vs. methoxy) alter hydrogen-bonding capacity and steric profiles. Design a systematic SAR (structure-activity relationship) study using analogs with controlled substituent changes. Use ANOVA to statistically compare IC values in enzyme inhibition assays, ensuring consistent assay conditions (pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.